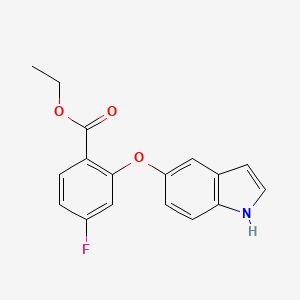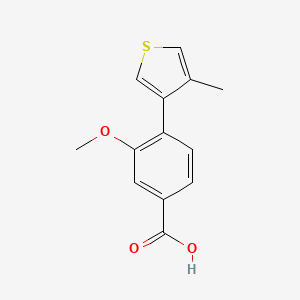
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid
Übersicht
Beschreibung
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 3-position and a 4-methyl-3-thienyl group at the 4-position of the benzoic acid core
Vorbereitungsmethoden
The synthesis of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of magnesium and diethyl ether, followed by treatment with carbon dioxide .
Analyse Chemischer Reaktionen
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and thienyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and thienyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be compared with other similar compounds such as:
3-Methoxy-4-methylbenzoic acid: Lacks the thienyl group, making it less complex and potentially less reactive.
4-Methyl-m-anisic acid: Similar structure but different functional groups, leading to different chemical properties and applications.
3-Hydroxy-4-methylbenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Eigenschaften
CAS-Nummer |
1140461-96-6 |
|---|---|
Molekularformel |
C13H12O3S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
3-methoxy-4-(4-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-8-6-17-7-11(8)10-4-3-9(13(14)15)5-12(10)16-2/h3-7H,1-2H3,(H,14,15) |
InChI-Schlüssel |
SXNAHQSDVHVART-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1C2=C(C=C(C=C2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

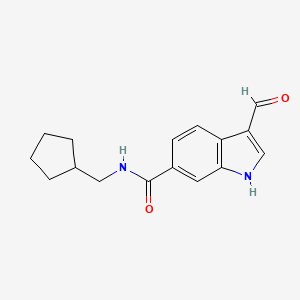
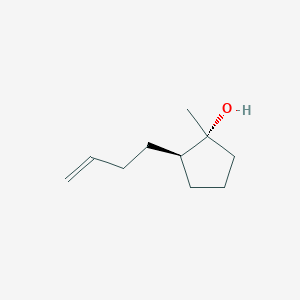
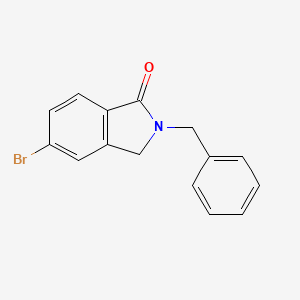
![2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8613331.png)
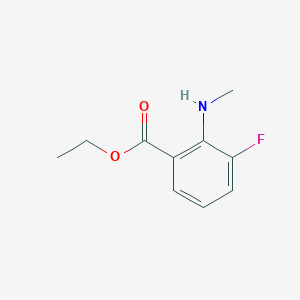
![2-{4-[(Oxiran-2-yl)methoxy]phenyl}-5-(trifluoromethyl)-1H-imidazole](/img/structure/B8613357.png)
silane](/img/structure/B8613362.png)
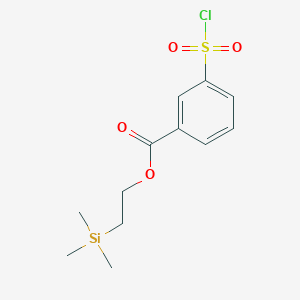
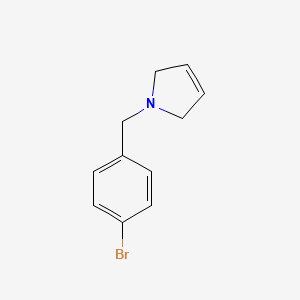
![7-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B8613394.png)
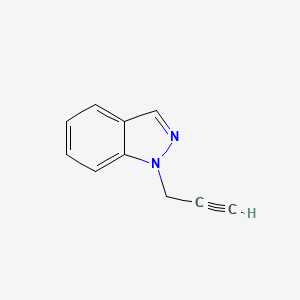
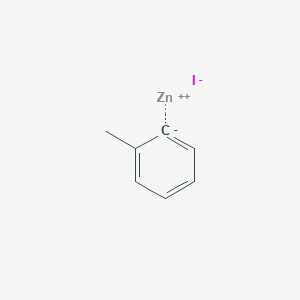
![Ethanimidoyl chloride, N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-](/img/structure/B8613416.png)
